
N,N-Diethyl-4-methyl-1,3,2-dioxaphosphinan-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Diethyl-4-methyl-1,3,2-dioxaphosphinan-2-amine is a chemical compound known for its unique structure and properties It is a member of the dioxaphosphinan family, characterized by the presence of a phosphorus atom within a heterocyclic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethyl-4-methyl-1,3,2-dioxaphosphinan-2-amine typically involves the reaction of diethylamine with 4-methyl-1,3,2-dioxaphosphinane. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to ensure high yield and purity of the compound .
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but with enhanced efficiency and scalability. The use of continuous flow reactors and advanced purification techniques ensures the consistent quality of the compound for commercial applications .
Chemical Reactions Analysis
Types of Reactions
N,N-Diethyl-4-methyl-1,3,2-dioxaphosphinan-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert it into phosphine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include phosphine oxides, reduced phosphine derivatives, and substituted amine compounds.
Scientific Research Applications
N,N-Diethyl-4-methyl-1,3,2-dioxaphosphinan-2-amine has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which N,N-Diethyl-4-methyl-1,3,2-dioxaphosphinan-2-amine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N,N-Diethyl-4-methyl-1,3,2-dioxaphosphinan-2-amine include:
- N,N-Diethyl-4-methyl-1,3,2-dioxaphospholan-2-amine
- N,N-Dimethyl-4-methyl-1,3,2-dioxaphosphinan-2-amine
Uniqueness
What sets this compound apart is its unique combination of diethylamine and dioxaphosphinane moieties, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Properties
CAS No. |
21497-63-2 |
|---|---|
Molecular Formula |
C8H18NO2P |
Molecular Weight |
191.21 g/mol |
IUPAC Name |
N,N-diethyl-4-methyl-1,3,2-dioxaphosphinan-2-amine |
InChI |
InChI=1S/C8H18NO2P/c1-4-9(5-2)12-10-7-6-8(3)11-12/h8H,4-7H2,1-3H3 |
InChI Key |
TYHUCOSRQPHDMC-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)P1OCCC(O1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


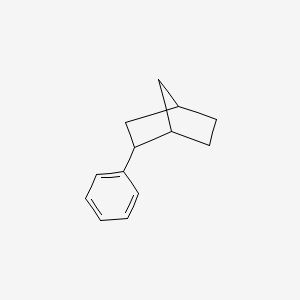

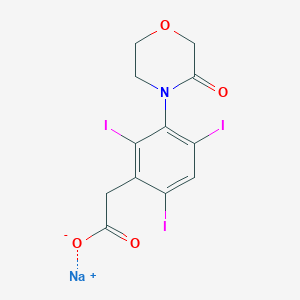
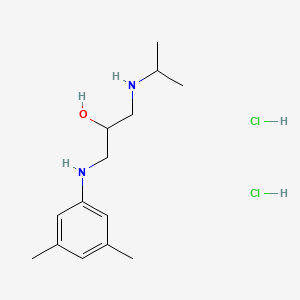
![[1-(Ethylsulfanyl)ethenyl]benzene](/img/structure/B14715819.png)

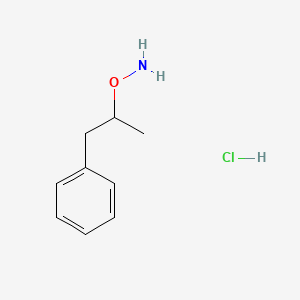
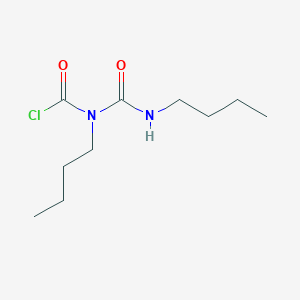
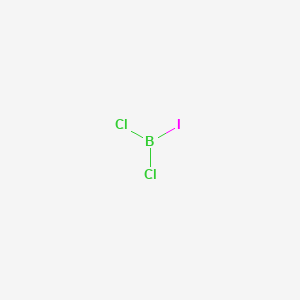

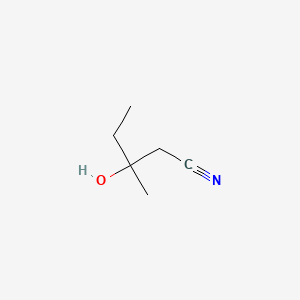
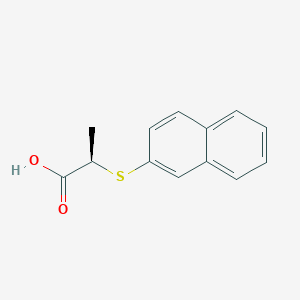
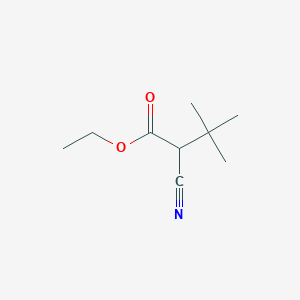
![5-(Methylsulfanyl)-1,2-dihydropyrimido[5,4-e][1,2,4]triazine](/img/structure/B14715863.png)
